TYK2 JH2-IN-48 -

TYK2 JH2-IN-48

Catalog Number: EVT-1535811
CAS Number:
Molecular Formula: C18H15D3N6O3S
Molecular Weight: 401.4593
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TYK2 JH2-IN-48 is a novel highly potent and selective TYK2 JH2 inhibitor, providing robust inhibition in a mouse IL-12-induced IFNγ pharmacodynamic model as well as efficacy in an IL-23 and IL-12-dependent mouse colitis model.
Source and Classification

The compound is classified as a selective inhibitor of the pseudokinase domain JH2 of TYK2. It has been identified through high-throughput screening methods aimed at discovering novel ligands that can effectively bind to and inhibit the activity of TYK2. The classification of TYK2 JH2-IN-48 falls under small-molecule inhibitors, specifically targeting the regulatory domain rather than the catalytic domain, which distinguishes it from traditional kinase inhibitors that typically bind to ATP sites.

Synthesis Analysis

Methods and Technical Details

The synthesis of TYK2 JH2-IN-48 involves several key steps, often starting from commercially available precursors. The general synthetic route includes:

  1. Formation of Core Structure: The initial step typically involves the construction of a bicyclic or tricyclic framework that serves as the core structure for further modification.
  2. Functionalization: Various functional groups are introduced to enhance binding affinity and selectivity for the JH2 domain. This may involve reactions such as amination, alkylation, or acylation.
  3. Purification: The final product is purified using techniques like high-performance liquid chromatography (HPLC) to ensure high purity necessary for biological assays.

Each step is optimized based on yield and purity, with analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry employed to confirm the identity and structure of intermediates and final products.

Molecular Structure Analysis

Structure and Data

The molecular structure of TYK2 JH2-IN-48 features a complex arrangement that allows for specific interactions with the JH2 domain. Key structural characteristics include:

  • Bicyclic Framework: Provides rigidity and stability.
  • Substituents: Functional groups are strategically placed to enhance binding affinity through hydrogen bonding and hydrophobic interactions.

The three-dimensional conformation can be elucidated through X-ray crystallography or computational modeling, which helps in understanding how the compound fits into the binding pocket of the JH2 domain.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving TYK2 JH2-IN-48 focus on its interaction with TYK2 itself. These include:

  1. Binding Affinity Studies: Utilizing techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure how well TYK2 JH2-IN-48 binds to the JH2 domain.
  2. Inhibition Assays: Conducting biochemical assays to determine its inhibitory potency against TYK2-mediated signaling pathways, often measured by IC50 values.

The compound's ability to maintain TYK2 in an inactive conformation is crucial, as it prevents downstream signaling events that lead to inflammation.

Mechanism of Action

Process and Data

TYK2 JH2-IN-48 operates by selectively binding to the pseudokinase domain (JH2) of TYK2, stabilizing it in an inactive state. This mechanism contrasts with traditional inhibitors that target ATP-binding sites in the catalytic domain (JH1). The process involves:

  • Competitive Binding: The compound competes with endogenous substrates or activators for binding to the JH2 domain.
  • Inhibition of Activation: By maintaining an inactive conformation, it prevents phosphorylation events that would normally activate downstream signaling pathways related to immune responses.

Experimental data from dissociation constant (Kd) measurements indicate a strong affinity for the JH2 domain, supporting its role as an effective inhibitor.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

TYK2 JH2-IN-48 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically around 300-500 g/mol, depending on specific modifications.
  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Stability: The compound is stable under physiological conditions but may be sensitive to extreme pH or temperature variations.

These properties are essential for determining its suitability for in vivo studies and potential therapeutic applications.

Applications

Scientific Uses

TYK2 JH2-IN-48 has promising applications in:

  1. Autoimmune Disease Treatment: Given its role in inhibiting inflammatory pathways, it could be beneficial in conditions like psoriasis, rheumatoid arthritis, or multiple sclerosis.
  2. Research Tool: As a selective inhibitor, it serves as a valuable tool for studying TYK2-related signaling pathways in various cellular models.
  3. Drug Development: Its unique mechanism provides a new avenue for developing therapies that specifically target immune modulation without broadly affecting other Janus kinases.
Introduction

Biological Significance of TYK2 in Immune-Mediated Signaling

TYK2, a member of the JAK family (JAK1, JAK2, JAK3, TYK2), is indispensable for intracellular signaling downstream of key cytokine receptors. Unlike other JAKs, TYK2 participates in dimeric pairings with JAK1 or JAK2 to mediate responses to:

  • Type I IFNs (IFN-α/β): Critical for antiviral defense and dendritic cell activation [1] [7].
  • IL-12 and IL-23: Drive T-helper 1 (Th1) and Th17 cell differentiation, respectively, amplifying inflammation in psoriasis, inflammatory bowel disease (IBD), and lupus [1] [3].
  • IL-6 and IL-10: Modulate acute-phase responses and anti-inflammatory feedback [1] [9].

Genetic studies underscore TYK2's non-redundant role. TYK2-deficient mice exhibit blunted responses to IL-12/IL-23 and partial IFN resistance, resulting in protection from experimental autoimmune encephalomyelitis and collagen-induced arthritis [1] [3] [10]. In humans, inactivating TYK2 variants (e.g., rs34536443) correlate with reduced risk of autoimmune disorders (psoriasis, lupus) without severe immunodeficiency, highlighting its therapeutic potential [3] [6] [10].

Table 1: Cytokine Pathways Dependent on TYK2

CytokineReceptor ComplexJAK PairingDownstream STATBiological Functions
IL-12IL-12Rβ1/β2TYK2/JAK2STAT4Th1 differentiation, IFNγ production
IL-23IL-23R/IL-12Rβ1TYK2/JAK2STAT3Th17 expansion, IL-17 release
IFN-α/βIFNAR1/IFNAR2TYK2/JAK1STAT1/STAT2/IRF9Antiviral genes, MHC-I upregulation
IL-6IL-6R/gp130TYK2/JAK1STAT3Acute-phase inflammation

Structural and Functional Role of the JH2 Pseudokinase Domain in JAK/STAT Regulation

TYK2 comprises seven JAK homology (JH) domains. The C-terminal JH1 (kinase domain) catalyzes tyrosine phosphorylation, while the adjacent JH2 (pseudokinase domain) regulates JH1 activity despite lacking catalytic function [2] [4] [8]. Key structural insights include:

  • Allosteric Regulation: JH2 stabilizes JH1 in an autoinhibited state via intermolecular interactions. Mutations disrupting JH2-JH1 binding (e.g., V678F in TYK2) cause constitutive JH1 activation, linking JH2 dysfunction to myeloproliferative disorders [2] [8].
  • ATP-Binding Capacity: Though catalytically inactive, TYK2 JH2 binds ATP with high affinity (Kd ~100–300 nM). ATP binding induces conformational rigidity in the JH2 activation loop, further suppressing JH1 activity [2] [4] [9].
  • Divergence from Catalytic Domains: Unlike the ATP-binding site in JH1, TYK2 JH2 exhibits unique residues (e.g., Ile960 gatekeeper), enabling selective targeting. Structural analyses reveal a "closed" activation loop in JH2 sterically hindering substrate access, contrasting with JAK2 JH2’s low catalytic activity [4] [5] [9].

Table 2: Comparative Features of JAK Family JH2 Domains

JAK IsoformCatalytic ActivityKey Regulatory MutationsATP-Binding AffinityActivation Loop Conformation
TYK2NoneP760A (autoimmunity protection)High (stabilizing)Closed, rigid
JAK2Low (autoregulatory)V617F (myeloproliferative neoplasms)ModeratePartially open
JAK1/JAK3NoneV658F (JAK1; leukemia)Low/undetectableClosed

Rationale for Targeting TYK2 JH2 in Autoimmune and Inflammatory Disorders

Conventional JAK inhibitors (e.g., tofacitinib, baricitinib) target the ATP-binding site of the JH1 domain. However, high conservation across JAKs leads to cross-inhibition of JAK1–3, causing dose-limiting anemia, neutropenia, and thrombocytopenia [3] [5] [8]. TYK2 JH2 represents an alternative target due to:

  • Unique Allosteric Mechanisms: Compounds binding JH2 stabilize autoinhibitory JH2-JH1 interactions, selectively blocking receptor-mediated TYK2 activation without affecting JAK1–3 catalytic activity [6] [10].
  • Genetic Validation: Human TYK2 variants (e.g., P1104A) impair IL-12/IL-23 signaling and confer autoimmune protection without increasing infection-related hospitalizations, supporting JH2-targeted safety [3] [10].
  • Functional Selectivity: JH2 inhibitors spare JAK2-dependent erythropoietin/thrombopoietin signaling and JAK3-mediated IL-2/IL-15 functions, reducing off-target risks [6] [8] [10].

TYK2 JH2-IN-48 exemplifies this approach. As a JH2-directed allosteric inhibitor, it potently disrupts IL-12/IL-23/IFNα pathways in cellular assays while showing >100-fold selectivity over JAK1–3 in kinase panels [10]. Preclinical studies confirm efficacy in psoriasis models, suppressing IL-23-induced skin inflammation without hematologic toxicity [10].

Properties

Product Name

TYK2 JH2-IN-48

IUPAC Name

N-(Methyl-d3)-4-((2-(methylsulfonyl)phenyl)amino)-6-(pyridin-2-ylamino)pyridazine-3-carboxamide

Molecular Formula

C18H15D3N6O3S

Molecular Weight

401.4593

InChI

InChI=1S/C18H18N6O3S/c1-19-18(25)17-13(21-12-7-3-4-8-14(12)28(2,26)27)11-16(23-24-17)22-15-9-5-6-10-20-15/h3-11H,1-2H3,(H,19,25)(H2,20,21,22,23)/i1D3

InChI Key

KUHISBZXQSKCLH-FIBGUPNXSA-N

SMILES

O=C(C1=NN=C(NC2=NC=CC=C2)C=C1NC3=CC=CC=C3S(=O)(C)=O)NC([2H])([2H])[2H]

Solubility

Soluble in DMSO

Synonyms

TYK2 JH2-IN-48

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.